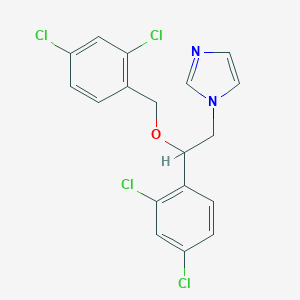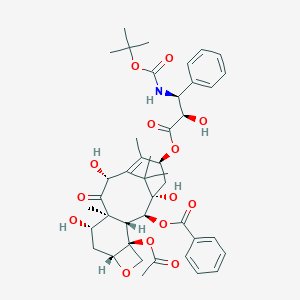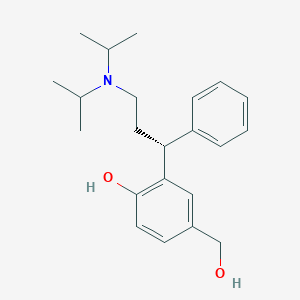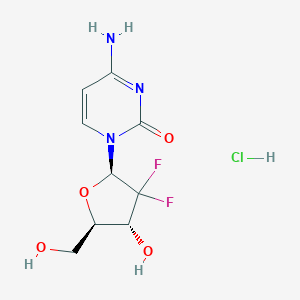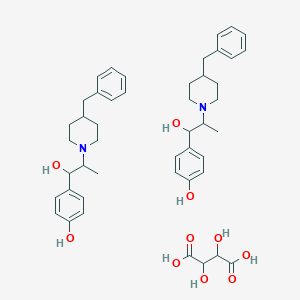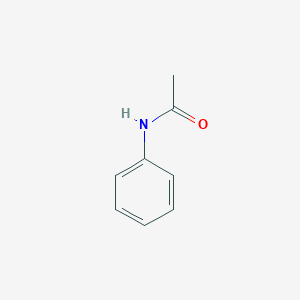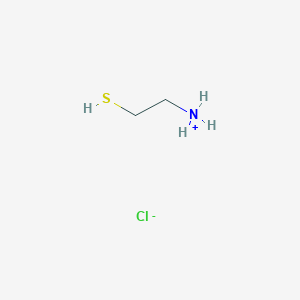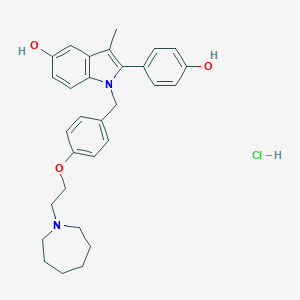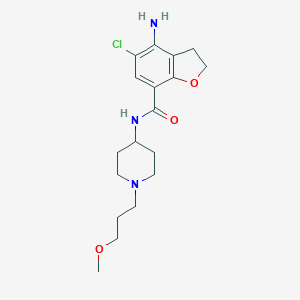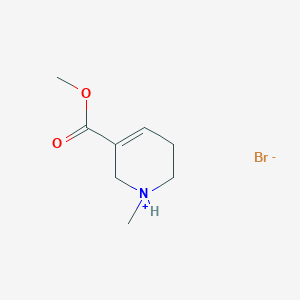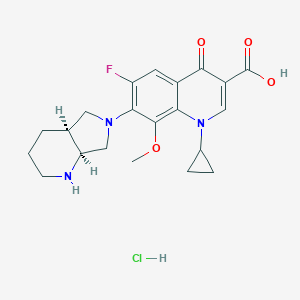
Moxifloxacin hydrochloride
Overview
Description
Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. It is effective against a broad spectrum of bacteria, including those causing respiratory tract infections, skin infections, and intra-abdominal infections . This compound is known for its high efficacy and is available in oral, intravenous, and ophthalmic formulations .
Mechanism of Action
Target of Action
Moxifloxacin hydrochloride, a synthetic fluoroquinolone antibiotic agent, primarily targets bacterial enzymes, specifically DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, and repair .
Mode of Action
This compound interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction blocks bacterial DNA replication by preventing the untwisting of the DNA double helix, which is a necessary step for DNA replication . Notably, moxifloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts several biochemical pathways in bacteria. The most significant of these is the DNA replication pathway , which is essential for bacterial growth and proliferation . A study also suggested that moxifloxacin induced liver injury might be related to the biosynthesis of unsaturated fatty acids, glutathione metabolism, beta-alanine metabolism, one carbon pool by folate, and cysteine and methionine metabolism .
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties. It is well absorbed with a high bioavailability of approximately 90% . The plasma half-life ranges between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .
Result of Action
The result of moxifloxacin’s action at the molecular level is the inhibition of bacterial DNA replication, leading to the death of the bacteria . At the cellular level, it causes changes in the conformation of human serum albumin, increasing the hydrophobicity around tryptophan residues . It also causes transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, buffer type and concentration, and eosin Y concentration can affect the formation of a binary complex of moxifloxacin and eosin Y . Additionally, products containing magnesium, aluminum, iron or zinc, including antacids, sucralfate, multivitamins and didanosine buffered tablets for oral suspension or the pediatric powder for oral solution, should be administered at least 4 hours before or 8 hours after taking this compound .
Biochemical Analysis
Biochemical Properties
Moxifloxacin hydrochloride functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell replication .
Cellular Effects
This compound is used to treat various bacterial infections . It has been shown to have a dose-dependent reduction in bacterial density in the cerebrospinal fluid (CSF) in rabbit models of meningitis . It is also effective against both Gram-positive and Gram-negative bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting DNA gyrase and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby inhibiting cell replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have high tissue levels rapidly attained after a 400-mg dose, and these levels exceed the minimum inhibitory concentration (MIC) values for respiratory pathogens for a 30-hour period .
Dosage Effects in Animal Models
In animal models, treatment with this compound resulted in a dose-dependent reduction in bacterial density . It was equivalent in efficacy to ceftriaxone or vancomycin in rabbit models of meningitis .
Metabolic Pathways
This compound is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .
Transport and Distribution
This compound is rapidly absorbed in humans, with a high bioavailability of approximately 90% . There is good distribution to saliva, interstitial fluids, and lung tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Hydrochloride involves the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane under the catalysis of tertiary amine . The reaction is carried out in an organic solvent, followed by the formation of a complex salt with a chiral organic acid. This complex salt is then reacted with hydrochloric acid or hydrogen chloride gas to produce this compound .
Industrial Production Methods: The industrial production of this compound involves a purification process using a mixed solvent of ethanol, water, and concentrated hydrochloric acid. This method allows for the efficient crystallization and purification of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Moxifloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the quinolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Moxifloxacin Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity but higher potential for side effects.
Gatifloxacin: Similar to Moxifloxacin Hydrochloride but with different clinical applications and side effect profiles.
Uniqueness: this compound is unique due to its high efficacy against a broad spectrum of bacteria, including those resistant to other antibiotics. It also has a favorable safety profile and is available in multiple formulations, making it versatile for various clinical applications .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIJJHBXUESQI-DFIJPDEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045921 | |
| Record name | Moxifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186826-86-8 | |
| Record name | Moxifloxacin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moxifloxacin hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moxifloxacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOXIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



